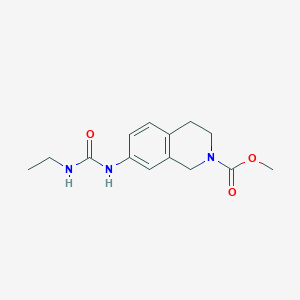

methyl 7-(3-ethylureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 7-(3-ethylureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a versatile chemical compound with a unique structure that has garnered interest in various scientific research fields. Its molecular framework consists of an isoquinoline core substituted with a 3-ethylureido group and a carboxylate ester group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-(3-ethylureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor, such as an ortho-aminophenol derivative, under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. These methods ensure the efficient production of high-purity material while maintaining cost-effectiveness and environmental sustainability.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 7-(3-ethylureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be achieved using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Production of reduced isoquinolines or amines.

Substitution: Introduction of various alkyl or aryl groups at specific positions on the isoquinoline ring.

Aplicaciones Científicas De Investigación

This compound has found applications in various scientific research fields, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable tool in drug discovery, organic synthesis, and molecular biology studies. Researchers have explored its potential as a building block for the synthesis of bioactive molecules and its use in studying biological pathways and targets.

Mecanismo De Acción

The mechanism by which methyl 7-(3-ethylureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. Further research is needed to elucidate the precise mechanisms and pathways involved.

Comparación Con Compuestos Similares

Methyl 7-(3-ethylureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can be compared with other isoquinoline derivatives, such as this compound and this compound. These compounds share structural similarities but may exhibit different biological activities and applications

Actividad Biológica

Methyl 7-(3-ethylureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound derived from the isoquinoline family, known for its diverse biological activities. This article explores its pharmacological properties, focusing on its antitumor, neuroprotective, and antioxidant effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₃H₁₅N₃O₃

- Molecular Weight : 253.28 g/mol

The structural formula can be represented as follows:

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study conducted on Ehrlich Ascites Carcinoma (EAC) cells demonstrated that the compound effectively reduced tumor cell viability by up to 100% in treated mice compared to controls. The study utilized various methodologies, including:

- Molecular Docking : To predict interactions with cancer-related receptors.

- Histopathological Examination : To assess organ health post-treatment.

The results suggested that the compound induces apoptosis in cancer cells while maintaining liver and kidney function, indicating a favorable safety profile for potential therapeutic use .

Neuroprotective Effects

In another study focused on neuroprotection, the compound was tested against neurotoxic agents in vitro. The findings showed that it significantly inhibited cell death in neuronal cell lines (HEK293 and L02), with lower toxicity compared to established neuroprotective agents like Agomelatine. The inhibition rates were reported as follows:

| Compound | HEK293 Cell Inhibition (%) | L02 Cell Inhibition (%) |

|---|---|---|

| This compound | 10.3 | 13.7 |

| Agomelatine | 47.5 | 41.8 |

These results highlight the potential of this compound as a safer alternative for neuroprotection .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated through various assays measuring total antioxidant capacity (TAC) in liver and kidney tissues. The compound demonstrated significant antioxidant activity, contributing to its overall protective effects against oxidative stress-induced damage in cellular models .

Case Studies and Research Findings

-

Antitumor Efficacy Study :

- Objective : To evaluate the efficacy against EAC.

- Methodology : Treatment of EAC-bearing mice with varying doses of the compound.

- Results : Complete tumor cell viability reduction; no significant adverse effects on liver and kidney functions.

-

Neuroprotection Assessment :

- Objective : To assess protective effects on neuronal cells.

- Methodology : In vitro assays using HEK293 and L02 cell lines.

- Results : Lower inhibition rates compared to Agomelatine indicate a better safety profile.

Propiedades

IUPAC Name |

methyl 7-(ethylcarbamoylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c1-3-15-13(18)16-12-5-4-10-6-7-17(14(19)20-2)9-11(10)8-12/h4-5,8H,3,6-7,9H2,1-2H3,(H2,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKGZHWZEUQUHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=CC2=C(CCN(C2)C(=O)OC)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.